Cas no 1261890-07-6 (5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol)

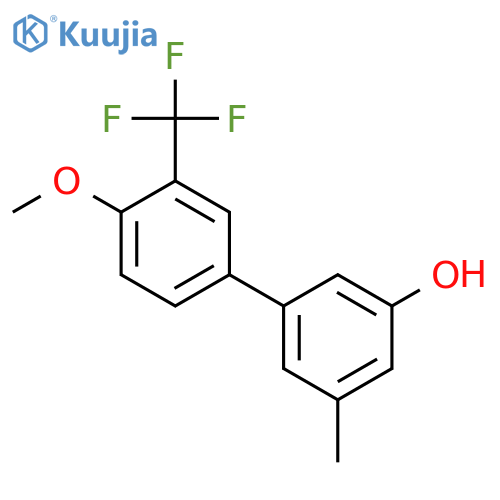

1261890-07-6 structure

商品名:5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol

CAS番号:1261890-07-6

MF:C15H13F3O2

メガワット:282.257735013962

MDL:MFCD18313482

CID:2761525

PubChem ID:53219175

5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol 化学的及び物理的性質

名前と識別子

-

- 5-(4-METHOXY-3-TRIFLUOROMETHYLPHENYL)-3-METHYLPHENOL

- 1261890-07-6

- 5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol, 95%

- DTXSID50684051

- 4'-Methoxy-5-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol

- MFCD18313482

- 5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol

-

- MDL: MFCD18313482

- インチ: InChI=1S/C15H13F3O2/c1-9-5-11(7-12(19)6-9)10-3-4-14(20-2)13(8-10)15(16,17)18/h3-8,19H,1-2H3

- InChIKey: JLKMWDSRPNZBMP-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 282.08676414Da

- どういたいしつりょう: 282.08676414Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 319

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 29.5Ų

5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB319495-5 g |

5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol, 95%; . |

1261890-07-6 | 95% | 5g |

€1,159.00 | 2022-08-31 | |

| abcr | AB319495-5g |

5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol, 95%; . |

1261890-07-6 | 95% | 5g |

€1159.00 | 2024-04-20 |

5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol 関連文献

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

1261890-07-6 (5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol) 関連製品

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261890-07-6)

清らかである:99%

はかる:5g

価格 ($):687.0